molecular formula C25H50O2 B12643626 Propyl docosanoate CAS No. 26718-94-5

Propyl docosanoate

Cat. No.: B12643626
CAS No.: 26718-94-5
M. Wt: 382.7 g/mol
InChI Key: OKYLPPWXDVPDBZ-UHFFFAOYSA-N
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Description

Propyl docosanoate is a fatty acid ester where docosanoic acid (also known as behenic acid) is esterified with propanol. This compound is of significant interest in chemical and materials science research, particularly as a model substance for studying the properties of long-chain fatty acid esters . Researchers value this compound for its role as a standard in analytical chemistry, especially in chromatographic separation and mass spectrometry for identifying similar lipid species . In the field of cosmetics and personal care science, it serves as a stable emollient with a low melting point, making it a subject of investigation for modifying the texture, viscosity, and sensory properties of formulations . Furthermore, its well-defined structure makes it a suitable building block or intermediate in organic synthesis, especially in the preparation of more complex lipid structures and polymers . The mechanism of action for this compound in research applications is primarily physical, often functioning as an inert lipophilic phase or a structural component that influences the physical characteristics of a mixture, such as its melting and crystallization behavior . This compound is provided as a high-purity compound to ensure reproducible results in experimental settings. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

26718-94-5

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

propyl docosanoate

InChI

InChI=1S/C25H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h3-24H2,1-2H3

InChI Key

OKYLPPWXDVPDBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCC

Origin of Product

United States

Conceptual Framework of Long Chain Fatty Acid Esters in Chemical Science

Fatty acid esters (FAEs) are a class of organic molecules that result from the chemical combination of a fatty acid with an alcohol. wikipedia.org Fatty acids themselves are carboxylic acids featuring a long aliphatic chain, which can be either saturated (containing no carbon-carbon double bonds) or unsaturated (containing one or more double bonds). wikipedia.org In nature, most fatty acids have an unbranched chain with an even number of carbon atoms, typically ranging from 4 to 28. wikipedia.org

The formation of an ester from a carboxylic acid and an alcohol is a process known as esterification. In the case of propyl docosanoate, the hydroxyl group (-OH) of propanol (B110389) reacts with the carboxyl group (-COOH) of docosanoic acid, forming an ester linkage (-COO-) and a molecule of water. wikipedia.org This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. wikipedia.orgchemicalbook.com

Long-chain fatty acid esters are characterized by their significant nonpolar, hydrophobic (water-repelling) nature, which is imparted by their long hydrocarbon chains. This property governs their physical state and solubility. Generally, they are colorless, odorless, and have a waxy or oily consistency. wikipedia.org Waxes produced by plants and animals, for instance, are complex mixtures of esters formed from long-chain fatty acids and long-chain alcohols, serving as protective, water-repellent coatings. libretexts.org

Significance of Saturated Very Long Chain Fatty Acid Esters in Advanced Materials and Biochemical Systems

Saturated very long-chain fatty acid esters (VLC-FAEs) are a specialized subgroup distinguished by having 22 or more carbon atoms in their fatty acid chain and a complete absence of carbon-carbon double bonds. wikipedia.org This saturation means the hydrocarbon tail is a straight, flexible chain, as there are no "kinks" that would be introduced by cis-double bonds. wikipedia.org This linear molecular geometry is crucial to their function in various fields.

In advanced materials science, the properties of saturated fatty acid esters are being explored for several applications. Their defined melting and freezing points make them excellent candidates for use as phase change materials (PCMs) for thermal energy storage. google.com As the ester undergoes a phase transition from solid to liquid, it absorbs a significant amount of latent heat, and it releases this heat upon solidification. google.com The length of the saturated fatty acid chain directly influences the melting point; longer chains generally result in higher melting points. google.com Furthermore, the high lubricity and thermal stability of these esters make them valuable as bio-lubricants and components in the formulation of industrial greases. mdpi.com Their derivation from renewable sources like vegetable oils also makes them an attractive, sustainable alternative to petroleum-based products. nih.gov

In biochemical systems, saturated very long-chain fatty acids (VLCFAs) and their esters are integral components of lipids, which are essential for cellular structure and function. wikipedia.orgnih.gov They are found in cellular membranes and are key constituents of sphingolipids, a class of lipids that play a role in signal transmission and cell recognition. wikipedia.org Cholesteryl esters, another class of fatty acid esters, serve as a storage and transport form for both cholesterol and very long-chain fatty acids within the body. nih.gov In human meibum, the oily secretion that coats the tear film of the eye, esters of very long-chain fatty acids are critical for preventing tear evaporation and maintaining ocular surface health. nih.gov

Theoretical and Computational Chemistry Approaches to Propyl Docosanoate and Long Chain Esters

Molecular Modeling and Dynamics Simulations of Ester Systems

Molecular modeling and dynamics simulations serve as powerful tools to investigate the complex behaviors of ester systems at an atomic level. These computational methods allow for the examination of conformational landscapes, intermolecular forces, and the prediction of interactions with other molecules, such as enzymes.

Conformational Analysis and Intermolecular Interactions

The physical and chemical properties of long-chain esters like propyl docosanoate are intrinsically linked to their conformational flexibility and the nature of their intermolecular interactions. Computational studies have shown that the long alkyl chains of these esters can adopt various conformations, from extended, linear structures to more folded or bent arrangements. nih.govnih.gov The "hairpin-like" structure is one such conformation that has been proposed for long-chain esters, where the alkyl and acid chains lie parallel to each other, stabilized by lateral adhesion. conicet.gov.ar In some instances, particularly in the solid phase, wax esters may form multilayer films with most molecules in a linear configuration, while in a fluid state, they can adopt a hairpin-like structure. conicet.gov.ar

The predominant intermolecular forces governing the behavior of long-chain esters are van der Waals forces, specifically London dispersion forces. aston-chemicals.com These forces increase with the molecular weight and chain length of the ester, leading to higher boiling points and influencing sensory properties like spreadability and skin-feel in cosmetic applications. aston-chemicals.com While esters are polar molecules and exhibit dipole-dipole interactions, they are incapable of forming hydrogen bonds with themselves. libretexts.orgchemguide.co.uk However, they can act as hydrogen bond acceptors, interacting with water molecules, which influences their solubility. libretexts.orgchemguide.co.uk The long hydrocarbon chains can disrupt the hydrogen bonding network of water, making solubility decrease with increasing chain length. libretexts.orgchemguide.co.uk

The interplay between torsional and nonbonded energies is crucial in determining the most stable conformation. aip.org For some polymers with long side chains, a transverse conformation, where the side chains wrap around the backbone, can be favored due to compensatory favorable nonbonded energy, despite having unfavorable torsional energy. aip.org Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, revealing the relative contributions of different types of interactions, such as H···O and H···C contacts. iucr.org

Table 1: Key Intermolecular Forces in Long-Chain Ester Systems

Intermolecular ForceDescriptionImpact on Properties
London Dispersion Forces Temporary attractive forces due to fluctuating electron clouds.Increases with molecular weight and chain length, leading to higher boiling points and affecting physical properties like viscosity and spreadability. aston-chemicals.com
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another.Contributes to the overall polarity and influences interactions with other polar molecules. libretexts.org
Hydrogen Bonding (with other molecules) An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Esters can act as hydrogen bond acceptors with molecules like water, affecting their solubility. libretexts.orgchemguide.co.uk

Prediction of Enzyme-Substrate Binding and Regioselectivity

Computational methods are invaluable for predicting how enzymes bind to long-chain ester substrates and for understanding the basis of their regioselectivity. Molecular docking and molecular dynamics (MD) simulations are frequently used to model the interaction between an ester and an enzyme's active site.

These simulations can reveal crucial interactions, such as hydrogen bonding and van der Waals forces, that stabilize the enzyme-substrate complex and dictate the orientation of the substrate within the active site. mdpi.com For instance, in the enzymatic synthesis of rhamnose esters, computational studies have shown that in addition to the catalytic triad (B1167595), hydrogen bonding and van der Waals interactions are critical for fixing the sugar's position and achieving high regioselectivity. mdpi.com

The distance between the substrate's reactive carbonyl group and key catalytic residues, like serine in a lipase (B570770), is a critical factor in determining the reaction's feasibility and regioselectivity. rsc.org Molecular dynamics simulations have suggested a correlation between a distance of ≤3.2 Å and the regiopreference displayed by some lipases in hydrolysis reactions. rsc.org Furthermore, molecular modeling can explain why certain enzymes hydrolyze long-chain esters more rapidly than their short-chain counterparts by showing closer contact between the carbonyl carbon and the catalytic serine. nih.gov

Machine learning models, trained on extensive datasets of enzyme activities with various ester substrates, are emerging as powerful tools for predicting substrate specificity. oup.comacs.orgnih.gov These models can identify key amino acid residues within the enzyme's binding pocket that are important for determining substrate scope, providing valuable targets for future protein engineering efforts. oup.com

Table 2: Factors Influencing Enzyme-Substrate Interactions and Regioselectivity

FactorDescriptionComputational Method
Active Site Geometry The shape and size of the enzyme's active site.Molecular Docking, Molecular Dynamics
Key Residue Interactions Hydrogen bonds, van der Waals forces, and hydrophobic interactions between the substrate and specific amino acid residues.Molecular Docking, Molecular Dynamics mdpi.com
Substrate Conformation The orientation of the ester within the active site.Molecular Dynamics, Conformational Analysis
Distance to Catalytic Residues The proximity of the ester's carbonyl group to the catalytic amino acids (e.g., Serine).Molecular Dynamics rsc.org

Simulation of Aggregation Behavior in Various Media

Molecular dynamics simulations are employed to study the self-assembly and aggregation behavior of long-chain esters in different environments, which is crucial for applications such as the formation of nanoemulsions. uminho.pt These simulations can predict the spontaneous arrangement of ester molecules in aqueous media, revealing the formation of structures like micelles and nanoemulsions. uminho.pt

The stability of these aggregates can be assessed by analyzing parameters such as density profiles throughout the simulation. uminho.pt For example, a decrease in density at the center of an aggregate over time can indicate instability and potential separation of the molecules. uminho.pt The hydrophobic-hydrophilic balance of the ester is a key factor influencing the stability and type of aggregate formed. uminho.pt

Simulations can also shed light on the effect of molecular chain length on aggregation. mdpi.com Generally, longer chain molecules exhibit a higher degree of aggregation. mdpi.com The mobility of long-chain molecules is significant, and as temperature increases, the van der Waals forces between them decrease, leading to a reduction in the degree of aggregation. mdpi.com Brownian dynamics simulations can also be used to explore the conformational landscape and thermodynamics of chain aggregation in solution. rsc.org

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic properties and reactivity of esters. These methods, such as Density Functional Theory (DFT), offer insights into molecular stability, reaction mechanisms, and catalytic processes at the electronic level.

Investigation of Electronic Properties and Stability

Quantum chemical methods are used to investigate the electronic structure, stability, and various molecular properties of esters. mdpi.com These calculations can determine parameters such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. mdpi.com

DFT calculations can also be used to predict the heats of formation and thermal stability of ester compounds. researchgate.net For instance, studies on energetic azido (B1232118) esters have used DFT to predict positive heats of formation, which is indicative of their energetic nature. researchgate.net

Table 3: Predicted Thermal Properties of Novel Tetra-azido Esters

CompoundDecomposition Temperature (°C)Density (g/cm³)Glass Transition Temperature (Tg) (°C)
bis(1,3-diazido prop-2-yl)malonate233.51.25-69
bis(1,3-diazido prop-2-yl)glutarate232.61.27-68

Data sourced from computational studies on energetic plasticizers. researchgate.net

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving esters, such as esterification and hydrolysis. researchgate.netacs.orgrhhz.netnih.gov These studies can map out the energy profiles of reaction pathways, identifying transition states and intermediates.

For example, computational studies on the catalytic mechanism of carboxylesterases have revealed a four-step mechanism for ester hydrolysis, involving the formation of two tetrahedral intermediates and an acyl-enzyme complex. researchgate.netacs.org DFT calculations have been used to study the catalytic cycle of amide-to-ester conversions, supporting a mechanism involving oxidative addition, ligand exchange, and reductive elimination. nih.gov These calculations can also determine the rate-determining step of the catalytic cycle. nih.gov

In the context of acid-catalyzed ester aminolysis, computational evaluations have compared classic stepwise mechanisms with concerted acyl substitution mechanisms, establishing the energy profiles for both pathways. rhhz.net Similarly, for Pd-catalyzed alkene carboacylation, a combination of DFT and other high-level calculations has been used to investigate the elementary steps of the catalytic cycle, including oxidative addition, migratory insertion, transmetalation, and reductive elimination. acs.org These studies can also shed light on the role of catalysts and the feasibility of different reaction pathways under various conditions. nih.govresearchgate.netrsc.org

Rheological Investigations of Propyl Docosanoate Based Systems

Viscoelastic Behavior of Long-Chain Esters

Long-chain esters, including propyl docosanoate, often exhibit complex rheological behaviors that combine both viscous and elastic characteristics, a property known as viscoelasticity. When subjected to stress, these materials can display both flow, like a liquid, and elastic deformation, like a solid.

The viscoelastic nature of these esters is often investigated through dynamic oscillatory tests. In these tests, a small, oscillating stress or strain is applied to the material, and the resulting strain or stress is measured. This allows for the determination of two key parameters: the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored in the material during deformation, while the loss modulus represents the viscous component, or the energy dissipated as heat.

For many long-chain ester systems, particularly in oleogels, the storage modulus is significantly higher than the loss modulus within the linear viscoelastic region (LVR), indicating that the material behaves more like a solid, with stored energy dominating over dissipated energy. researchgate.net This behavior is characteristic of structured systems like gels. researchgate.net The crossover point of the storage and loss modulus master curves can provide insights into the molecular weight of the esters in a molten state. researchgate.net

Studies on paramylon mixed esters have shown that the substitution with long-chain acyl groups, such as lauroyl and myristoyl groups, significantly influences their dynamic behaviors in the molten state. researchgate.net For instance, the degree of substitution can affect the complex viscosity, with some substitutions leading to higher viscosity and others acting as an internal plasticizer at higher temperatures and strain ranges. researchgate.net

The viscoelastic properties are also linked to the microstructure of the material. For example, in oleogels formed with wax esters, there is a strong relationship between the microstructure, such as the size and shape of crystal structures, and the resulting viscoelastic behavior. nih.gov

Table 1: Key Viscoelastic Parameters and Their Significance

ParameterSymbolDescriptionSignificance
Storage ModulusG'Represents the elastic (solid-like) component of a material. It is a measure of the energy stored during deformation.A higher G' indicates a more structured, solid-like material.
Loss ModulusG''Represents the viscous (liquid-like) component of a material. It is a measure of the energy dissipated as heat during deformation.A higher G'' indicates a more fluid-like material.
Complex Viscosityη*A measure of a material's overall resistance to flow under oscillatory shear. It combines both viscous and elastic responses.Provides a comprehensive view of the material's flow behavior under dynamic conditions.
Linear Viscoelastic Region (LVR)-The range of strain or stress where the material's response is linear, and the structure is not irreversibly deformed.Defines the limits for non-destructive testing of the material's structure.

Influence of Temperature and Shear Rate on Rheological Properties

The rheological properties of this compound and other synthetic esters are highly dependent on external conditions, primarily temperature and shear rate.

Temperature: Temperature has a profound effect on the viscosity of long-chain esters. Generally, as temperature increases, the viscosity of these fluids decreases exponentially. nih.govclaytonschools.net This is because the increased thermal energy allows molecules to overcome intermolecular forces more easily, reducing internal friction. precisionlubrication.com This relationship is often modeled using the Arrhenius equation. claytonschools.netresearchgate.net In some systems, like certain oleogels, a gradual melting process can be observed through temperature-dependent rheological analyses. mdpi.com For instance, the complete melting temperature of an oleogel can be close to the melting points of its constituent fatty acids, such as stearic and behenic acid. mdpi.com

The effect of temperature is not uniform across all systems. For example, in mixtures of esters, the rate of viscosity decrease with temperature can differ depending on the specific components. nih.gov For some materials, lower temperatures lead to a significant increase in viscosity and can narrow the range of measurable shear rates. nih.gov

Shear Rate: The shear rate, or the rate at which a fluid is deformed, also plays a crucial role in the rheological behavior of many ester-based systems. Fluids can be categorized as Newtonian or non-Newtonian based on their response to shear rate. For Newtonian fluids, viscosity remains constant regardless of the shear rate. precisionlubrication.com However, many synthetic ester formulations, especially those used in complex fluids like drilling muds or lubricants, exhibit non-Newtonian behavior. d-nb.infobiointerfaceresearch.com

A common type of non-Newtonian behavior is shear-thinning (or pseudoplasticity), where the apparent viscosity decreases as the shear rate increases. eucass.eu This is often observed in gelled systems where the internal structure breaks down under shear, leading to reduced resistance to flow. eucass.eu Conversely, some fluids can exhibit shear-thickening (or dilatant) behavior. The relationship between shear stress and shear rate for non-Newtonian fluids is often nonlinear. d-nb.info At very high shear rates, some polymer-containing oils may approach a "second Newtonian" region where the viscosity becomes constant again. savantgroup.com

Table 2: Influence of Temperature and Shear Rate on Viscosity

ConditionGeneral Effect on Viscosity of Long-Chain EstersCommon Behavior Observed
Increasing Temperature DecreasesExponential decay. nih.govclaytonschools.net
Decreasing Temperature IncreasesUpward shift in viscosity curve. nih.gov
Increasing Shear Rate Can decrease (shear-thinning) or remain constant (Newtonian).Shear-thinning is common in complex ester-based fluids. eucass.eu
Low Shear Rate Viscosity may be high, especially in structured fluids.Some materials exhibit pseudoplastic behavior at lower shear rates. researchgate.net

Development of Constitutive Rheological Models for Synthetic Ester Fluids

To accurately predict and control the flow behavior of synthetic ester fluids like this compound, various mathematical models, known as constitutive rheological models, are employed. These models describe the relationship between stress, strain, and their rates of change.

For simple, Newtonian fluids, the relationship is straightforward, with viscosity being the constant of proportionality between shear stress and shear rate. precisionlubrication.com However, for the more common non-Newtonian synthetic ester systems, more complex models are required. Some of the widely used models include:

Bingham Plastic Model: This model describes a fluid that behaves as a rigid body at low stresses but flows with a constant viscosity at stresses above a certain value, known as the yield stress. ripublication.com

Power Law Model: This model is often used to describe shear-thinning or shear-thickening behavior, where the shear stress is proportional to the shear rate raised to a power (the power-law index). ripublication.comrsc.org

Herschel-Bulkley Model: This model combines elements of the Bingham plastic and power law models. It describes a fluid with a yield stress that also exhibits shear-thinning or shear-thickening behavior once flow begins. ripublication.comhotsplashdrillingsolutions.com It is often considered a more accurate model for many drilling fluids. ntnu.no

Casson Model: This model is particularly useful for describing the flow of fluids containing suspended particles and has been found to accurately predict the rheology of some synthetic-based muds over a wide range of conditions. ripublication.comhotsplashdrillingsolutions.comresearchgate.net

Wagner Model: For describing the nonlinear viscoelastic behavior of materials like polyhydroxy triglycerides derived from plant oils, the Wagner constitutive model has been used successfully to predict their behavior in various shear flows. acs.org

The selection of the most appropriate model is crucial for accurate hydraulic calculations and for designing fluids with specific performance characteristics. researchgate.net For complex systems like drilling fluids, models like the Herschel-Bulkley and Casson models are often preferred as they can more accurately characterize the fluid's behavior across a wide range of shear rates and temperatures. hotsplashdrillingsolutions.com

Table 3: Common Rheological Models for Synthetic Ester Fluids

ModelDescriptionApplicability
Bingham Plastic Describes a fluid with a yield stress and constant plastic viscosity. ripublication.comFluids that exhibit a solid-like behavior until a certain stress is applied.
Power Law Relates shear stress to shear rate through a power-law relationship. ripublication.comShear-thinning and shear-thickening fluids without a yield stress.
Herschel-Bulkley A three-parameter model that includes a yield stress, a consistency index, and a flow behavior index. ripublication.comhotsplashdrillingsolutions.comFluids with a yield stress that also exhibit non-linear flow behavior.
Casson Describes a shear-thinning fluid with an infinite shear rate viscosity and a yield stress. ripublication.comresearchgate.netOften used for fluids with suspended particles, like some synthetic-based muds. researchgate.net
Wagner An integral constitutive model used to describe nonlinear viscoelastic behavior. acs.orgComplex viscoelastic materials under various flow conditions. acs.org

Biochemical and Mechanistic Research on Docosanoate Esters in Biological Systems

Enzymatic Hydrolysis and Metabolism of Long-Chain Fatty Acid Esters

The biotransformation of propyl docosanoate, a long-chain fatty acid ester, is primarily governed by the action of hydrolytic enzymes, specifically lipases and esterases. These enzymes catalyze the cleavage of the ester bond, yielding docosanoic acid and propanol (B110389).

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are two major classes of carboxylesterases that, despite sharing a similar catalytic mechanism, are differentiated by their substrate preferences and activation characteristics. scielo.brnih.gov Both enzyme types are serine hydrolases belonging to the α/β hydrolase fold superfamily. mdpi.com Their catalytic site typically features a highly conserved catalytic triad (B1167595) of serine, histidine, and a carboxylic acid (like aspartic or glutamic acid). scielo.broup.com The catalytic mechanism involves a two-step process: first, a nucleophilic attack by the serine residue on the carbonyl carbon of the ester, forming a tetrahedral intermediate and then a covalent acyl-enzyme intermediate, releasing the alcohol (propanol in the case of this compound). oup.comresearchgate.net In the second step, a water molecule, activated by the catalytic histidine, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (docosanoic acid) and regenerating the enzyme. oup.comresearchgate.net

The primary distinction between these enzymes lies in their substrate specificity, which is largely dictated by the nature of the substrate-binding pocket. nih.govnih.gov

Esterases preferentially hydrolyze water-soluble esters with short-chain fatty acids (typically shorter than C6). scielo.brnih.gov They are generally inactive against water-insoluble, long-chain triglycerides. nih.gov Their active sites are often more exposed, allowing access to smaller, soluble substrates.

Lipases , conversely, are specialized for acting on water-insoluble substrates, such as triglycerides composed of long-chain fatty acids like docosanoic acid. scielo.brmdpi.com A key feature of most lipases is the presence of a mobile element, often called a "lid" or "flap," that covers the active site. scielo.br Lipases exhibit a phenomenon known as interfacial activation; in the presence of a lipid-water interface (like an oil droplet in an aqueous medium), the lid undergoes a conformational change, exposing the hydrophobic active site to the substrate. scielo.brbio-conferences.org This mechanism is crucial for the efficient hydrolysis of long-chain esters like this compound, which have very low water solubility. The hydrophobic amino acid residues near the active site of lipases are thought to facilitate interaction with the lipid interface. nih.gov

Therefore, the enzymatic hydrolysis of this compound in a biological system would be predominantly catalyzed by lipases due to its long C22 acyl chain. bio-conferences.org Studies on various lipases and esterases have confirmed that lipases show higher activity towards substrates with longer carbon chains, while esterases are more active on short-chain esters. nih.govbio-conferences.orgird.fr

Table 1: Comparative Properties of Esterases and Lipases

Feature Esterases (EC 3.1.1.1) Lipases (EC 3.1.1.3)
Preferred Substrate Water-soluble, short-chain esters (scielo.br(https: (="" acid="" esters="" fatty="" https:="" long-chain="" url?sa="E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSoEn4EUnWV8XgLPk3qydwP2AX_aIBXJX0GyN3wTGVpFJOUxzPJffxlWRsR_BEeMRxcX6aZzRpWyCRDNliYi8f3RFf6EDYC_1a-UkKiVoNG2kzt2vUZhIw7ene4l7RKiLmpJBfE8xvWTukD0WZa1r7AQ%3D%3D)][<a href=" www.google.com="">2]" water-insoluble,="" www.google.com="")[>scielo.br(https:> ="">C6) scielo.brmdpi.com
Catalytic Triad Ser-His-Asp/Glu scielo.broup.com Ser-His-Asp/Glu scielo.broup.com
Structural Fold α/β Hydrolase Fold mdpi.com α/β Hydrolase Fold mdpi.com
Key Feature Generally lack a "lid" structure nih.gov Possess a "lid" or "flap" covering the active site scielo.br
Activation Active on soluble substrates bio-conferences.org Exhibit interfacial activation at lipid-water interfaces scielo.brbio-conferences.org
Relevance to this compound Low activity expected High activity expected due to the long docosanoate chain

Kinetic studies of enzymatic esterification, the reverse of hydrolysis, often follow a Ping-Pong Bi-Bi mechanism. researchgate.net In this model, the enzyme binds to the first substrate (e.g., the fatty acid), releases the first product, and then binds to the second substrate (the alcohol) to form the final ester. researchgate.net This mechanism has been observed in the synthesis of various long-chain fatty acid esters catalyzed by lipases. researchgate.net

During the metabolic processing of fatty acids, kinetic studies have shown a dynamic balance between esterification and β-oxidation. For instance, during the differentiation of preadipocytes into adipocytes, the rate of fatty acid esterification increases significantly, while the rate of β-oxidation decreases. nih.gov This shifts the metabolic flux towards the storage of fatty acids as triglycerides. nih.gov The specific rate of fatty acid esterification (denoted as κ₂) has been shown to more than double in cells induced to differentiate, highlighting a major kinetic shift in fatty acid utilization. nih.gov The transport of long-chain fatty acids across the cell membrane is also a kinetically controlled process, often linked to subsequent esterification, a concept known as vectorial esterification. asm.org

Role of Long-Chain Esters as Signaling Molecules or Precursors in Lipidomics

While free long-chain fatty acids and their activated forms, long-chain acyl-CoA esters, are well-recognized as crucial signaling molecules, the direct signaling roles of simple esters like this compound are less defined. nih.govunimelb.edu.aunih.gov However, these esters serve as a biological reservoir, and their metabolic products—docosanoic acid and its derivatives—are integral to lipidomics and cellular signaling. oup.commdpi.com

Lipids are no longer viewed merely as structural components or energy stores; they are now understood to be critical information-carrying molecules involved in a vast array of signaling processes, including cell survival, stress responses, and inflammation. oup.commdpi.com The hydrolysis of this compound releases docosanoic acid, a very-long-chain saturated fatty acid (VLC-SFA). VLC-SFAs are precursors for the synthesis of essential complex lipids, such as ceramides (B1148491) and sphingolipids, which are themselves potent signaling molecules. mdpi.com For example, ceramides and very-long-chain fatty acids have been associated with the severity of neurodegenerative conditions like Huntington's disease. mdpi.com

Long-chain acyl-CoA esters, formed from fatty acids like docosanoic acid, are key intermediates that regulate numerous metabolic pathways. nih.govresearchgate.net They can allosterically regulate enzymes, such as activating AMP-activated protein kinase (AMPK) and inhibiting acetyl-CoA carboxylase, thereby controlling fatty acid oxidation. unimelb.edu.aunih.gov Furthermore, extracellular long-chain fatty acids can activate G protein-coupled receptors like GPR40 and GPR120, initiating intracellular signaling cascades. imrpress.com Therefore, this compound primarily functions as a precursor, supplying the docosanoyl moiety for integration into the complex and highly regulated network of lipid signaling.

Integration and Dynamics of Fatty Acid Esters within Lipid Bilayers and Cellular Membranes

The physical properties of this compound, particularly its long, saturated C22 acyl chain, dictate its interaction with cellular membranes. As an ester, it can integrate into the hydrophobic core of lipid bilayers, influencing the membrane's structural and dynamic properties. The integration of fatty acyl chains into membrane phospholipids (B1166683) is a critical determinant of membrane fluidity, thickness, permeability, and the function of embedded proteins. mdpi.comnih.gov

The length and degree of saturation of fatty acid chains significantly impact membrane characteristics:

Membrane Fluidity and Order: Longer and more saturated acyl chains, like docosanoic acid, tend to pack together more tightly due to strong van der Waals forces. nih.gov This leads to thicker, more ordered, and less fluid (more rigid) membranes. mdpi.comnih.gov Conversely, shorter or unsaturated fatty acids increase membrane fluidity. mdpi.comnih.gov The incorporation of docosanoate moieties into membrane lipids would thus contribute to the formation of more rigid, gel-like domains. nih.gov

Membrane Permeability: Thicker and more ordered membranes generally exhibit lower permeability to water and small solutes. lipotype.com

Lipid Dynamics: Molecular dynamics simulations have shown that very-long-chain fatty acids (VLCFAs) and ultra-long-chain fatty acids (ULCFAs) exhibit unique behaviors within bilayers. nih.govaip.orgresearchgate.net Due to their length, they can interdigitate, extending from one leaflet of the bilayer into the opposing leaflet. aip.org This interdigitation can create strong coupling between the two leaflets and significantly restrict the mobility of surrounding lipid molecules. nih.gov An ultra-long-chain fatty acid (C32) has been shown to fluctuate, at times elongating into the opposite leaflet and at other times turning back, a dynamic that may allow it to sense and respond to changes in lipid density between the leaflets. aip.orgresearchgate.net The C22 docosanoate chain is expected to exhibit similar, though perhaps less pronounced, interdigitation and ordering effects.

This remodeling of membrane properties is a vital cellular process known as "homeoviscous adaptation," where cells adjust their membrane lipid composition to maintain optimal fluidity and function in response to environmental changes. lipotype.com The integration of docosanoic acid, released from esters like this compound, into membrane phospholipids is a key part of this adaptive mechanism. lipotype.com

Biosynthetic Pathways and Elongation of Docosanoic Acid and its Derivatives

Docosanoic acid (also known as behenic acid, C22:0) is a very-long-chain saturated fatty acid (VLC-SFA). atamanchemicals.comnih.gov It is not synthesized de novo in its final form. Instead, it is produced through the sequential extension of shorter fatty acid precursors via a dedicated fatty acid elongation system located in the endoplasmic reticulum. oup.com

The synthesis of VLC-SFAs occurs through a repeating four-step cycle, with each cycle adding two carbon atoms to the acyl chain. oup.comnih.gov The substrate for this process is an acyl-CoA, which is elongated using malonyl-CoA as the two-carbon donor. nih.govebi.ac.uk The four reactions in the cycle are:

Condensation: This is the first and rate-limiting step. An acyl-CoA (e.g., C20:0-CoA) is condensed with malonyl-CoA to form a 3-ketoacyl-CoA (e.g., 3-keto-C22:0-CoA), releasing CO₂. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). oup.comnih.gov

Reduction: The 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR) to form a 3-hydroxyacyl-CoA. This step requires NADPH as a cofactor. nih.gov

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD), creating a double bond and forming a trans-2,3-enoyl-CoA. nih.gov

Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER), using NADPH as a cofactor, to yield a saturated acyl-CoA that is two carbons longer than the starting substrate (e.g., C22:0-CoA). nih.gov

This newly synthesized C22:0-CoA (docosanoyl-CoA) can then be used for the synthesis of various lipids, including being esterified to an alcohol to form an ester like this compound, or it can serve as a substrate for further elongation cycles. nih.govmdpi.com

Mammals have seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities for the chain length and degree of saturation of the acyl-CoA. oup.commdpi.com The elongation of saturated and monounsaturated fatty acids is primarily handled by ELOVL1, 3, 6, and 7. oup.com Specifically, ELOVL1 is responsible for elongating saturated acyl-CoAs from C18:0 up to C26:0, making it a key enzyme in the synthesis of docosanoic acid. oup.com

Table 2: Key ELOVL Enzymes in Saturated Fatty Acid Elongation

Enzyme Primary Substrates (Saturated/Monounsaturated Acyl-CoAs) Relevance to Docosanoic Acid (C22:0) Synthesis
ELOVL1 C18:0 to C26:0 oup.com Directly involved in the elongation steps leading to and beyond C22:0.
ELOVL3 C16 to C22 oup.com Participates in the elongation of precursors up to C22:0.
ELOVL6 C12 to C16 oup.comnih.gov Elongates shorter precursors that are subsequently used by other ELOVLs.
ELOVL7 C16 to C22 oup.com Participates in the elongation of precursors up to C22:0.

Environmental Fate and Degradation Mechanisms of Propyl Docosanoate

Biodegradation Pathways and Microbial Interactions

The primary mechanism for the environmental degradation of propyl docosanoate is biodegradation, mediated by a diverse range of microorganisms. The initial step in the biodegradation of esters involves the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which cleave the molecule into its constituent alcohol (propanol) and long-chain fatty acid (docosanoic acid).

The rate of biodegradation for esters is influenced by the length of the alkyl chains. Generally, esters with shorter alkyl chains are more readily biodegraded. As the length of the alkyl chain increases, the rate of primary biodegradation tends to decrease. researchgate.net This is attributed to the increased hydrophobicity and larger molecular size, which can limit the bioavailability of the compound to microorganisms. sciph.info

Microbial consortia often play a crucial role in the complete mineralization of long-chain esters. sciph.info The initial breakdown products, propanol (B110389) and docosanoic acid, are further metabolized by various microorganisms. Propanol can be readily utilized as a carbon and energy source by a wide array of bacteria and fungi. Docosanoic acid, a long-chain fatty acid, undergoes degradation primarily through the β-oxidation pathway. This metabolic process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

The table below summarizes the key steps and microbial players in the biodegradation of this compound.

Degradation StepReactantProductsKey Microbial Players
Initial Hydrolysis This compoundPropanol + Docosanoic acidBacteria and fungi possessing esterase enzymes
Alcohol Degradation PropanolCarbon dioxide + WaterWide variety of aerobic and anaerobic microorganisms
Fatty Acid Degradation Docosanoic acidAcetyl-CoA (via β-oxidation)Fatty acid-degrading bacteria and fungi

Abiotic Degradation Processes in Environmental Compartments (e.g., hydrolysis, photodegradation)

While biodegradation is the principal degradation route, abiotic processes can also contribute to the transformation of this compound in the environment, albeit to a lesser extent under typical conditions.

Hydrolysis: Abiotic hydrolysis of the ester bond in this compound is generally not considered a significant degradation pathway in the environment. europa.eu For similar long-chain esters, the rate of hydrolysis at neutral pH is extremely slow, with estimated half-lives of greater than one year. europa.eu The large, hydrophobic nature of the molecule limits its interaction with water, thus hindering the hydrolytic cleavage of the ester linkage.

Photodegradation: Photodegradation, particularly photo-oxidation, can be a more relevant abiotic degradation process for this compound, especially in sunlit surface waters or on terrestrial surfaces. The presence of the carbonyl group in the ester linkage makes the molecule susceptible to absorbing UV radiation. mdpi.com This can initiate a series of photochemical reactions, such as Norrish Type I and Norrish Type II reactions, which lead to the generation of free radicals and subsequent chain scission. mdpi.comresearchgate.net

The process of photo-oxidation involves the reaction of the excited molecule with oxygen, leading to the formation of hydroperoxides and other oxidized products. researchgate.net This can result in the fragmentation of the this compound molecule into smaller, more water-soluble compounds, which may then be more amenable to subsequent biodegradation. The table below outlines the primary abiotic degradation processes.

Degradation ProcessDescriptionEnvironmental Relevance
Hydrolysis Cleavage of the ester bond by water.Considered insignificant under normal environmental pH conditions due to the compound's hydrophobicity. europa.eu
Photodegradation Degradation initiated by the absorption of UV radiation, leading to photo-oxidation and chain scission. mdpi.comresearchgate.netCan be a significant process in sunlit environments, breaking down the molecule into smaller fragments. mdpi.com

Environmental Partitioning and Transport Modeling for Long-Chain Esters

The environmental partitioning and transport of this compound are largely dictated by its physical-chemical properties, particularly its high hydrophobicity and low water solubility. These properties are quantified by parameters such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).

Due to its long alkyl chain, this compound has a very high log Kow value, indicating a strong tendency to partition from water into organic phases. researchgate.net This hydrophobicity leads to strong sorption to organic matter in soil, sediment, and suspended particulate matter in aquatic systems. researchgate.net Consequently, the mobility of this compound in the environment is expected to be low.

The organic carbon-water partition coefficient (Koc) is a key parameter used in environmental models to predict the distribution of organic chemicals between solid and aqueous phases. A high Koc value signifies that the compound will be predominantly associated with soil and sediment. For long-chain esters, Koc values are typically high. For instance, a predicted Log Koc value for a similar compound, 2,3-dihydroxythis compound, is 4.782, indicating a high affinity for organic carbon. thegoodscentscompany.com

The table below presents key parameters that influence the environmental partitioning of long-chain esters like this compound.

ParameterDefinitionImplication for this compound
Octanol-Water Partition Coefficient (Kow) The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. epa.govresearchgate.netA high log Kow value indicates strong hydrophobicity and a tendency to bioaccumulate in fatty tissues and partition to organic matter. researchgate.net
Organic Carbon-Water Partition Coefficient (Koc) A measure of the tendency of an organic compound to be adsorbed by soil and sediment. nih.govresearchgate.netA high Koc value suggests that this compound will be largely immobile in soil and will predominantly be found in sediment in aquatic environments. thegoodscentscompany.comitrcweb.org
Water Solubility The maximum concentration of a chemical that will dissolve in pure water at a specific temperature.Very low for long-chain esters, limiting their transport in the aqueous phase. sciph.info
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.Expected to be very low, indicating that volatilization from water or soil surfaces is not a significant transport pathway. europa.eu

Transport modeling for long-chain esters suggests that due to their strong sorption to particles and low volatility, long-range atmospheric transport is not a significant concern. researchgate.net Their movement in aquatic systems will be primarily associated with the transport of suspended sediments. In terrestrial environments, leaching through the soil profile is expected to be minimal due to the high Koc value.

Future Research Trajectories and Interdisciplinary Academic Applications for Propyl Docosanoate

Integration of Advanced Analytical and Computational Techniques in Ester Research

The comprehensive characterization of propyl docosanoate and similar long-chain esters is fundamental to unlocking their full potential. Future research will increasingly rely on the synergy between sophisticated analytical instrumentation and powerful computational modeling to elucidate complex molecular behaviors.

Advanced analytical techniques are crucial for the detailed analysis of esters. longdom.org Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for identifying and quantifying these compounds in various matrices. aocs.orgnih.goveuropa.eu GC-MS, for instance, is a well-established technique for analyzing volatile derivatives of fatty acids, typically as methyl esters, to determine the complete fatty acid composition of lipids. aocs.org For less volatile long-chain esters like this compound, LC-MS provides high sensitivity and is often employed for their determination in biological and food samples. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, providing detailed structural information and confirming the purity of synthesized esters. acs.orgmdpi.com Spectroscopic methods such as Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) are also used to identify functional groups, like the characteristic ester carbonyl (C=O) stretch, and to monitor the synthesis process. mdpi.com

Computational chemistry and molecular modeling offer predictive insights into the behavior of esters at a molecular level. These techniques can simulate intermolecular interactions, predict physical properties, and explain the regioselectivity of enzymatic reactions involving esters. nih.gov For example, molecular dynamics simulations can be used to understand how the chain length of fatty acid esters affects their interaction with enzymes, which is crucial for optimizing biocatalytic synthesis processes. nih.gov Such computational studies complement experimental data, providing a deeper understanding that can guide the design of new ester-based molecules with specific functionalities.

Table 1: Advanced Analytical Techniques in Ester Research

Technique Application in Ester Research Key Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile ester derivatives; determination of fatty acid profiles. aocs.orgeuropa.eu Molecular weight, fragmentation patterns, and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of non-volatile and complex ester mixtures; determination in biological samples. longdom.orgnih.gov High-sensitivity separation, identification, and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment of synthesized esters. acs.orgmdpi.com Detailed information on the chemical environment of atoms (¹H and ¹³C).
Infrared (IR) Spectroscopy Identification of functional groups; monitoring of esterification reactions. mdpi.com Presence of characteristic ester (C=O, C-O) bonds.

| Molecular Modeling and Simulation | Predicting physical properties; studying enzyme-substrate interactions. nih.gov | Insights into molecular structure, dynamics, and reaction mechanisms. |

Exploration of Structure-Function Relationships for Tailored Applications

The physical and chemical properties of esters are intrinsically linked to their molecular structure. pressbooks.pubsolubilityofthings.com For this compound, the long saturated docosanoic acid chain (C22) and the propyl group define its characteristics, such as a high melting point and significant hydrophobicity. libretexts.org Understanding these structure-function relationships is key to designing esters for specialized applications.

The length and degree of unsaturation of the fatty acid and alcohol moieties are primary determinants of an ester's physical properties. acs.org Generally, longer, saturated hydrocarbon chains lead to higher melting and boiling points due to increased van der Waals forces. mdpi.comlibretexts.org This makes long-chain esters like this compound suitable for applications requiring thermal stability or specific phase-change behaviors, such as in lubricants or phase change materials (PCMs) for thermal energy storage. In contrast, shorter chain esters are more volatile and often possess pleasant odors, finding use as flavoring agents and in perfumes. pressbooks.pubbyjus.com

The relationship between molecular structure and physical properties allows for the rational design of esters with desired characteristics. For instance, by systematically varying the alcohol and acid components, properties like viscosity, pour point, and oxidative stability can be fine-tuned for high-performance bio-based lubricants. acs.org The long, linear structure of this compound contributes to its potential as a lubricant, while introducing branching or unsaturation into the ester structure could modify its cold-flow properties.

Table 2: Structure-Property Relationships in Fatty Acid Esters

Structural Feature Influence on Physical Properties Potential Application
Long, Saturated Acyl Chain (e.g., in this compound) Higher melting/boiling points, increased viscosity, high hydrophobicity. solubilityofthings.comlibretexts.org High-temperature lubricants, waxes, phase change materials.
Short Acyl/Alcohol Chain Lower boiling points, higher volatility, often fragrant. pressbooks.pubwikipedia.org Solvents, flavors, and fragrances. byjus.comwikipedia.org
Unsaturation in Acyl Chain Lower melting point, increased susceptibility to oxidation. libretexts.org Biofuels, biolubricants with improved cold-flow properties.

| Branching in Alcohol/Acyl Chain | Lower melting/pour points, altered viscosity. acs.org | Lubricants for cold climates, specialty solvents. |

Contribution to Sustainable Chemical Engineering and Bio-based Materials Science

Fatty acid esters, including this compound, are at the forefront of the transition towards a more sustainable chemical industry. Derived from renewable resources like vegetable oils and animal fats, these compounds offer a green alternative to petroleum-based products. researchgate.net Their biodegradability and low toxicity are significant advantages in mitigating environmental impact. researchgate.netatlasofscience.org

In the field of sustainable chemical engineering, this compound and related esters serve as building blocks for a new generation of bio-based materials. They are key components in the formulation of biolubricants, which are increasingly replacing mineral oil-based products in applications where biodegradability is crucial. acs.org Furthermore, these long-chain esters can be used to synthesize bio-based polymers, such as polyesters, which have applications ranging from packaging to biomedical devices. researchgate.netncsu.edu The incorporation of long fatty acid chains into polymer structures can impart desirable properties like flexibility, hydrophobicity, and controlled degradation. researchgate.net

The production of esters like this compound can be aligned with the principles of green chemistry. Enzymatic synthesis, using lipases as biocatalysts, offers a milder and more selective alternative to traditional chemical esterification, which often requires harsh catalysts and high temperatures. nih.gov Research is ongoing to develop more efficient and sustainable processes for producing these bio-based chemicals. The use of microalgae as a source for the lipid feedstock is also a promising avenue, potentially offering a more sustainable route to producing the fatty acids needed for ester synthesis. mdpi.com The development of materials from renewable resources like starch modified with fatty acids also points to a future where biodegradable thermoplastics can replace conventional plastics in many applications. atlasofscience.orgncsu.edu

Q & A

Q. What statistical approaches are recommended for analyzing contradictions in this compound’s property data across sources?

  • Methodological Answer : Apply meta-analysis to aggregate data from Joback, Crippen, and NIST. Use Cohen’s d to quantify effect sizes for discrepancies. Sensitivity analysis identifies outlier methodologies (e.g., vapor pressure estimation errors in Joback). Bayesian hierarchical models account for inter-study variability .

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